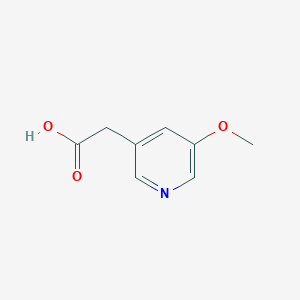![molecular formula C7H8N2O B12335353 1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of a pyrrole derivative and a suitable electrophile to form the desired fused ring system. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound.
Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield different hydrogenated derivatives. Substitution reactions, particularly at the nitrogen atom, can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学的研究の応用
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs due to its ability to interact with various biological targets. It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
In biology, the compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to bind to specific sites on proteins, making it a valuable tool for biochemical research.
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
The molecular pathways involved in its action often include signal transduction pathways, where the compound modulates the activity of key proteins, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its full therapeutic potential and to design more effective derivatives.
類似化合物との比較
1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one can be compared with other similar compounds, such as pyrrolopyrazine and pyrroloquinoline derivatives. These compounds share a similar fused ring system but differ in the nature and position of the nitrogen atoms and other substituents.
For example, pyrrolopyrazine derivatives have shown significant antibacterial and antifungal activities, while pyrroloquinoline derivatives are known for their kinase inhibitory properties. The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and development in medicinal chemistry, biology, and industry. Further studies on its synthesis, chemical reactions, and biological activities will continue to uncover new applications and enhance our understanding of this intriguing compound.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
1,2,3,3a-tetrahydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h3-5,8H,1-2H2 |
InChIキー |
LETYIHAGIKNQME-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=O)N=CC21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)


![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)










